2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a benzothiazole moiety, a thiadiazole ring, and a piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include sulfur, amines, and various oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiadiazole rings.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and thiadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Industrial Chemistry: The compound could serve as a precursor or intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and thiadiazole rings can engage in various binding interactions, while the piperidine group may enhance the compound’s solubility and bioavailability. Specific pathways and targets would depend on the context of its application, such as inhibition of a particular enzyme in a biological system.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole.
Thiadiazole Derivatives: Compounds with similar thiadiazole structures, such as 2-amino-1,3,4-thiadiazole.
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidine-4-carboxylic acid.
Uniqueness
What sets 2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties and activities that are not observed in simpler analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S3/c22-13(21-8-4-1-5-9-21)10-25-16-19-18-15(26-16)17-14-11-6-2-3-7-12(11)27(23,24)20-14/h2-3,6-7H,1,4-5,8-10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZHAULPOXICOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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